Narwedine
Description
Contextualization within Amaryllidaceae Alkaloid Research Landscape
The Amaryllidaceae family of plants, which includes well-known species such as the common snowdrop (Galanthus nivalis) and the daffodil (Narcissus species), is a rich source of structurally diverse alkaloids. chim.itrsc.orgwikipedia.org Over 500 different Amaryllidaceae alkaloids have been identified, classified into various structural types. rsc.org These natural products, including representative members like lycorine (B1675740), haemanthamine, and galanthamine (B1674398), have garnered significant attention for their wide range of biological activities. rsc.orgrsc.org
A unifying feature of these compounds is their shared biosynthetic pathway, which originates from the amino acids L-phenylalanine and L-tyrosine. nih.gov A key step in the formation of galanthamine-type alkaloids is the intramolecular oxidative coupling of a common precursor, 4'-O-methylnorbelladine. chim.it This crucial reaction leads to the formation of Galanthaminone (narwedine), establishing it as a key biosynthetic intermediate. chim.itnih.gov The subsequent stereospecific reduction of Galanthaminone's ketone group yields (-)-galanthamine, completing the natural pathway. chim.it This central role places Galanthaminone at a critical juncture in the complex web of Amaryllidaceae alkaloid biosynthesis.
Historical Perspectives on Galanthaminone's Discovery and Initial Characterization for Research
The history of Galanthaminone is inseparable from that of galanthamine, which was first isolated in the early 1950s from Galanthus woronowii (Woronow's snowdrop). nih.govresearchgate.net The initial characterization of Galanthaminone's research significance was solidified in 1962 when D. H. R. Barton and his team reported the first total synthesis of racemic galanthamine. chim.itwikipedia.org This landmark achievement was accomplished through the direct chemical reduction of racemic Galanthaminone (this compound) using lithium aluminum hydride. chim.it
This synthesis definitively established Galanthaminone as the immediate oxidized precursor to galanthamine. However, the early synthetic routes were plagued by extremely low yields; Barton's initial oxidative coupling to produce Galanthaminone yielded only 1.4% of the desired product. chim.itwikipedia.org A major breakthrough occurred in 1994 when Shieh and Carlson reported a method for the spontaneous resolution of racemic Galanthaminone. chim.itwikipedia.org This process, which takes advantage of the dynamic equilibrium between the two enantiomers in the presence of a base, allowed for the isolation of the desired (-)-narwedine enantiomer, which could then be reduced to the biologically active (-)-galanthamine. chim.itwikipedia.org This discovery was a pivotal moment, paving the way for more efficient and scalable synthetic production.
Current Academic Significance of Galanthaminone in Chemical Synthesis and Biochemical Studies
Galanthaminone remains a compound of high academic and industrial importance, primarily due to its indispensable role as a synthetic precursor and its function as a biological intermediate.
In Biochemical Studies: In the realm of biochemistry, Galanthaminone is recognized as the natural biogenic precursor to galanthamine in Amaryllidaceae plants. google.com Its formation and subsequent enzymatic reduction are key steps in the plant's metabolic pathway. chim.it Galanthaminone is also investigated as a potential metabolite of galanthamine in pharmacological studies. While studies in humans have shown that it is formed in only negligible quantities, its detection in other in vitro models, such as those using rabbit liver homogenates, points to species-specific differences in galanthamine metabolism. nih.gov Understanding the formation and fate of metabolites like Galanthaminone is crucial for a comprehensive biochemical profile of its parent drug.
Data Tables
Table 1: Key Compounds in Galanthaminone Research
| Compound Name | Alternate Name(s) | Role/Significance |
| Galanthaminone | This compound | Oxidized precursor to galanthamine; key synthetic and biosynthetic intermediate. chim.it |
| Galanthamine | Galantamine | Clinically used acetylcholinesterase inhibitor; the reduction product of Galanthaminone. nih.gov |
| L-Phenylalanine | Essential amino acid; primary precursor in the biosynthesis of Amaryllidaceae alkaloids. nih.gov | |
| L-Tyrosine | Essential amino acid; primary precursor in the biosynthesis of Amaryllidaceae alkaloids. nih.gov | |
| Norbelladine (B1215549) | Common precursor to many Amaryllidaceae alkaloids, formed from phenylalanine and tyrosine. rsc.org |
Table 2: Selected Milestones in Galanthaminone (this compound) Research
| Year | Milestone | Significance | Reference(s) |
| 1962 | First total synthesis of (±)-galanthamine via reduction of (±)-narwedine. | Established this compound as the direct chemical precursor to galanthamine. | wikipedia.org, chim.it |
| 1988 | Optimization of the oxidative coupling route. | Improved the yield of the key step in this compound synthesis to 11%. | wikipedia.org |
| 1994 | Development of spontaneous, crystallization-induced resolution of (±)-narwedine. | Provided an efficient method to obtain the enantiomerically pure (-)-narwedine required for synthesizing (-)-galanthamine. | wikipedia.org, chim.it |
| 1999 | Basis for industrial-scale synthesis established. | Adapted laboratory synthesis of this compound for large-scale production of galanthamine. | wikipedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,12S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,14H,7-10H2,1-2H3/t14-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENVUHCAYXAROT-YOEHRIQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC(=O)CC2OC4=C(C=CC(=C34)C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23C=CC(=O)C[C@@H]2OC4=C(C=CC(=C34)C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168190 | |
| Record name | Narwedine, (+/-)- | |
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Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
510-77-0, 1668-86-6 | |
| Record name | Narwedine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=510-77-0 | |
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| Record name | rel-(4aR,8aR)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-one | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Galanthaminone | |
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| Record name | Narwedine, (+/-)- | |
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| Record name | Narwedine, (+/-)- | |
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| Record name | (4aR*,8aR*)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-one | |
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| Record name | 6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-one, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aR,8aR)-rel | |
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| Record name | NARWEDINE, (±)- | |
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| Record name | NARWEDINE | |
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Natural Occurrence and Isolation Methodologies for Research Applications
Phytochemical Investigations of Galanthaminone in Amaryllidaceae Species
Galanthaminone is naturally found in a variety of species within the Amaryllidaceae family. Detailed phytochemical studies have identified its presence, often alongside galanthamine (B1674398) and other alkaloids.
Plant species from the Galanthus, Leucojum, and Narcissus genera are primary sources of this compound. researchgate.netpacificbulbsociety.orgmedicine.dp.ua For instance, research on Narcissus cultivars has not only focused on galanthamine but also profiled other Amaryllidaceae alkaloids, including Galanthaminone (narwedine). nih.gov In a detailed phytochemical investigation of Narcissus cv. Professor Einstein, this compound was among the 23 known Amaryllidaceae alkaloids isolated and identified. nih.gov
Studies on Ungernia victoris have reported the presence of this compound at a concentration of 0.0054% in the dried leaves, alongside other alkaloids like lycorine (B1675740) and tazettine. researchgate.net The genus Galanthus is also a notable source, with several species having been investigated for their diverse alkaloid content, which includes Galanthaminone. mdpi.com The alkaloid profiles of these plants are complex, with the relative amounts of each compound varying.
Table 1: Documented Occurrence of Galanthaminone in Amaryllidaceae Species
| Genus | Species | Common Name | Part of Plant | Reference(s) |
|---|---|---|---|---|
| Narcissus | cv. Professor Einstein | Daffodil | Bulbs | nih.gov |
| Ungernia | victoris | Dried Leaves | researchgate.net | |
| Galanthus | spp. | Snowdrop | Bulbs | researchgate.netmdpi.com |
| Leucojum | spp. | Snowflake | Bulbs | pacificbulbsociety.org |
Advanced Extraction and Purification Techniques for Galanthaminone from Natural Sources for Research
The isolation and purification of Galanthaminone for research purposes employ various advanced chromatographic techniques. These methods are essential for separating this specific alkaloid from the complex mixture present in plant extracts.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and quantification of Amaryllidaceae alkaloids, including Galanthaminone. jrmds.inresearchgate.net For instance, HPLC methods have been developed and optimized for the quantification of galanthamine in Narcissus extracts, and these methods are also applicable for the analysis of Galanthaminone. nih.govnih.gov Furthermore, Ultra-High Performance Liquid Chromatography (UHPLC) offers increased speed and sensitivity for such analyses. ijpsjournal.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool used in the phytochemical investigation of Amaryllidaceae alkaloids, allowing for the identification of various compounds, including this compound, in plant extracts. mdpi.com For preparative separation, Column Chromatography is a fundamental technique used to purify compounds based on their polarity. researchgate.net
More advanced techniques such as Supercritical Fluid Chromatography (SFC) are gaining prominence for their efficiency and eco-friendliness in separating chiral and thermally labile compounds. ijpsjournal.com Multidimensional chromatography, like two-dimensional liquid chromatography (2D-LC), significantly increases separation power for complex samples. numberanalytics.com These sophisticated methods are crucial for obtaining pure Galanthaminone required for detailed pharmacological studies.
Table 2: Chromatographic Techniques for Galanthaminone Research
| Technique | Principle | Application in Galanthaminone Research | Reference(s) |
|---|---|---|---|
| HPLC | High-pressure separation based on polarity. | Quantification and analysis in plant extracts. | nih.govjrmds.inresearchgate.netnih.gov |
| UHPLC | Uses smaller particle sizes for higher resolution and speed. | High-throughput analysis of alkaloid profiles. | ijpsjournal.com |
| GC-MS | Separation of volatile compounds followed by mass-based identification. | Identification of Galanthaminone in complex mixtures. | mdpi.com |
| Column Chromatography | Separation by adsorption on a solid stationary phase. | Preparative purification of Galanthaminone. | researchgate.net |
| SFC | Uses a supercritical fluid as the mobile phase. | Separation of chiral and thermally sensitive alkaloids. | ijpsjournal.com |
| 2D-LC | Utilizes two columns with different separation mechanisms. | Enhanced separation of complex alkaloid extracts. | numberanalytics.com |
Challenges and Innovations in Natural Product Sourcing for Galanthaminone Research
The sourcing of Galanthaminone from natural plant materials presents several challenges, many of which are common to the field of natural product chemistry.
A primary challenge is the low natural abundance of Galanthaminone in plants. figshare.com The concentration of this alkaloid can be influenced by genetic variability, as well as various climatic and environmental factors, leading to inconsistency in the raw material. frontiersin.org The slow growth of many Amaryllidaceae species and the fact that they are often collected from the wild can raise concerns about sustainability and the potential for over-harvesting. frontiersin.orgrsc.org
To overcome these limitations, significant innovations are being explored. Plant biotechnology offers a promising alternative for the sustainable production of Amaryllidaceae alkaloids. figshare.combohrium.com In vitro plant cell and organ cultures, such as shoot cultures of Leucojum aestivum, are being investigated as controlled systems for the biosynthesis of these valuable compounds. bohrium.com These biotechnological approaches can be optimized by manipulating growth regulators, culture conditions, and using bioreactors to enhance the yield of target alkaloids like Galanthaminone. bohrium.comresearchgate.net This not only ensures a stable and consistent supply but also aids in the conservation of natural plant populations. figshare.com Another innovative approach is the development of sustainable extraction methods, such as the use of natural deep eutectic solvents (NADES), which are greener alternatives to traditional organic solvents. tudelft.nl
Chemical Synthesis and Derivatization Strategies of Galanthaminone
Total Synthesis Approaches to Galanthaminone and Related Enones
Total synthesis of galanthaminone and related enones, such as narwedine, involves the de novo construction of their complex molecular architecture. These strategies typically focus on the formation of the characteristic fused ring system and the introduction of the enone functionality at the appropriate position. Early synthetic efforts in the 1960s and 1970s laid the groundwork for accessing the galanthamine (B1674398) skeleton, with some routes specifically addressing the synthesis of this compound-type enones. google.comgoogleapis.com For instance, a synthetic pathway converting 2-benzazepin-3-ones into galanthamine analogues, including this compound-like enones, has been documented. google.com this compound, which can be interconverted with galanthamine, represents a key enone structure in this alkaloid class and has been a target in total synthesis endeavors. google.comgoogle.com
Modern total synthesis approaches often employ sophisticated reaction sequences to control stereochemistry and regiochemistry. The synthesis of both racemic and enantiomerically pure forms of galanthamine, which can involve enone intermediates, highlights the progress in this field. researchgate.net These total synthesis routes provide valuable methods for obtaining galanthaminone and its analogues independently of natural sources.
Semisynthesis of Galanthaminone from Precursors
Semisynthesis offers an alternative route to galanthaminone, utilizing more readily available natural products as starting materials. This approach can be particularly efficient if the precursor shares a significant portion of the target molecule's structure. While galanthamine is primarily isolated from plants, semisynthesis from related Amaryllidaceae alkaloids is also explored. researchgate.netresearchgate.net Galanthaminone itself can arise from the transformation of other alkaloids within this family. For example, studies have investigated the formation of hydroxyapogalanthamine from galanthaminone, indicating its role as an intermediate or related structure in alkaloid interconversions. google.comresearchgate.net
Semisynthetic strategies often involve targeted functional group transformations, such as oxidation reactions to generate the enone from a precursor alcohol or other suitable functional group. The ability to selectively modify natural scaffolds provides a powerful tool for accessing galanthaminone and its derivatives.
Design and Synthesis of Novel Galanthaminone Derivatives and Analogues for Structure-Activity Relationship Studies
The synthesis of novel galanthaminone derivatives and analogues is a critical area of research aimed at understanding how structural variations influence their biological activities. Given the pharmacological importance of galanthamine as an acetylcholinesterase inhibitor, modifications of the related galanthaminone scaffold are of interest for developing compounds with altered or improved properties. researchgate.netresearchgate.netresearchgate.net SAR studies are systematically conducted by synthesizing a series of compounds with specific structural changes and evaluating their biological effects.
Modifications can be introduced at various positions of the galanthaminone structure, including the aromatic ring, the nitrogen atom, and the enone system. google.comgoogle.com For instance, alterations on the phenolic ring or the nitrogen-containing ring have been explored in the context of synthesizing galanthamine analogues. google.com
Rational design of galanthaminone analogues is guided by existing knowledge of related compounds' interactions with biological targets and by computational modeling. Although galanthaminone itself exhibits lower acetylcholinesterase inhibitory activity compared to galanthamine, it serves as a foundation for designing new chemical entities. researchgate.net Design principles may involve:
Bioisosteric replacements: Substituting functional groups with others having similar physicochemical properties to potentially improve activity or pharmacokinetic profiles.
Scaffold hopping: Designing compounds with different core structures that mimic key features of galanthaminone.
Conformational restriction or flexibility: Introducing structural elements that limit or enhance the molecule's conformational mobility to optimize binding to a target site.
Incorporation of known pharmacophores: Attaching functional groups known to interact favorably with biological targets.
Computational techniques, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis, can aid in predicting the potential activity of designed analogues before their synthesis, thus guiding the design process. researchgate.nettmu.edu.cn
The synthesis of galanthaminone derivatives involves a diverse array of organic reactions. Common transformations include:
Oxidation reactions: Converting alcohol functionalities to the enone carbonyl or introducing hydroxyl groups.
Reduction reactions: Modifying carbonyl groups or double bonds.
Alkylation and acylation: Introducing alkyl or acyl chains, particularly on the nitrogen atom or hydroxyl groups. google.comgoogle.com
Electrophilic aromatic substitution: Introducing substituents onto the aromatic ring. google.com
Nucleophilic additions: Reactions involving the enone system, such as Michael additions.
Ether cleavage: Removing methyl or other ether groups, for example, using reagents like iodotrimethylsilane. google.comgoogle.com
These transformations proceed via established organic reaction mechanisms, utilizing various reagents and catalysts depending on the desired modification. The specific reaction conditions are carefully controlled to achieve selectivity and yield the target derivatives.
Chemoenzymatic Synthesis and Biocatalytic Approaches in Galanthaminone Production Research
Chemoenzymatic synthesis and biocatalysis offer environmentally friendly and highly selective methods for the synthesis of complex molecules. These approaches utilize enzymes or whole cells to catalyze specific chemical transformations. While much of the biocatalytic research in this area has focused on the production of galanthamine, the biosynthetic pathways in plants involve enone intermediates structurally analogous to galanthaminone. researchgate.net
The biosynthesis of galanthamine in Amaryllidaceae plants proceeds through a key oxidative phenol (B47542) coupling of O-methylnorbelladine, leading to an enone intermediate (this compound) which is subsequently reduced and N-methylated. researchgate.net Enzymes such as cytochrome P450 monooxygenases and oxidoreductases are involved in these biosynthetic steps. sci-hub.se Research into these enzymes provides potential avenues for developing biocatalytic processes to produce galanthaminone or its precursors. Although direct biocatalytic production of galanthaminone may not be as widely reported as that for galanthamine, the understanding of the plant's biosynthetic machinery offers promising opportunities for future chemoenzymatic synthesis strategies.
Biosynthetic Pathways and Biotransformation Studies of Galanthaminone
Enzymatic Mechanisms in the Biosynthesis of Galanthaminone within Alkaloid Pathways
The biosynthesis of Amaryllidaceae alkaloids, including galantamine and related structures like galanthaminone, involves a series of enzymatic reactions starting from precursor molecules. Research has focused on identifying the specific enzymes that catalyze key steps in these pathways. frontiersin.orgresearchgate.netlookchem.comnih.gov
Studies investigating the biosynthesis of galantamine have identified key precursors, such as 4′-O-methylnorbelladine (4OMN). frontiersin.orgnih.gov The conversion of these precursors into the galantamine skeleton involves oxidative coupling reactions. frontiersin.orgnih.gov While the direct biosynthetic pathway to galanthaminone is not as extensively detailed as that of galantamine, it is understood to be linked to the broader Amaryllidaceae alkaloid biosynthesis, likely involving modifications of intermediates or related alkaloids. researchgate.netlookchem.com
Research has led to the identification and characterization of several enzymes involved in galantamine biosynthesis, such as norbelladine (B1215549) 4′-O-methyltransferase (NpN4OMT), which catalyzes the methylation of norbelladine to 4′-O-methylnorbelladine. plos.org Cytochrome P450 enzymes, such as NtCYP96T6, have been implicated in the oxidative coupling step crucial for forming the galantamine scaffold. frontiersin.orgnih.gov While specific enzymes directly responsible for the formation of galanthaminone from its immediate precursors within the plant biosynthetic route require further detailed characterization, studies on related alkaloid pathways provide a framework for understanding the potential enzymatic transformations involved. researchgate.netlookchem.com
In Vitro and In Vivo Biotransformation of Galantamine to Galanthaminone
Galanthaminone has been identified as a metabolite of galantamine in biological systems, indicating that biotransformation processes can convert galantamine into galanthaminone. health.krnih.gov These biotransformation studies have been conducted both in vitro and in vivo to understand the metabolic fate of galantamine. ctdbase.orgresearchgate.netbiorxiv.orgnih.govresearchgate.netnih.govfrontiersin.orgresearchgate.netresearchgate.net
The metabolism of galantamine involves multiple pathways, primarily mediated by hepatic cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. nih.govresearchgate.netnih.govdrugbank.com While O-demethylation and N-demethylation are significant metabolic routes for galantamine, the formation of galanthaminone involves oxidation. nih.govnih.govdrugbank.com Studies suggest that galanthaminone can be formed through metabolic processes acting on galantamine or its intermediates. health.krnih.gov
Metabolite profiling studies in various biological matrices, such as plasma, urine, and feces, have aimed to identify and quantify galantamine and its metabolites, including galanthaminone. nih.govctdbase.orgbiorxiv.orgnih.govresearchgate.netbioivt.commdpi.comnih.gov Although some studies have reported detecting only negligible quantities of galanthaminone in blood and urine after galantamine administration, its presence as a metabolite has been confirmed. nih.govresearchgate.net The identification of galanthaminone in biological samples is typically performed using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). researchgate.netbioivt.com
Data from a study on the metabolism and excretion of galantamine in humans indicated the presence of galanthaminone as a putative metabolite, although in negligible quantities in blood and urine compared to other metabolites. nih.govresearchgate.net
| Biological Matrix | Detection of Galanthaminone |
| Blood | Negligible quantities detected nih.govresearchgate.net |
| Urine | Negligible quantities detected nih.govresearchgate.net |
| Feces | Metabolites identified in methanolic extracts (in rats and dogs) researchgate.net |
Pharmacometabolomic Studies Incorporating Galanthaminone as a Metabolite
Pharmacometabolomics studies investigate the relationship between drug therapy and the metabolic profiles of individuals. mdpi.comfrontiersin.orgresearchgate.neteur.nl Incorporating galanthaminone as a metabolite in such studies can provide a more comprehensive understanding of the metabolic impact of galantamine administration and potentially identify biomarkers related to drug response or metabolism. drugbank.comfrontiersin.orgfrontiersin.org While specific pharmacometabolomic studies focusing solely on galanthaminone are limited, the broader field utilizes metabolite profiling to explore drug metabolism in patient populations. mdpi.comeur.nl The identification of galanthaminone in biological matrices allows for its inclusion in targeted or untargeted metabolomics approaches within pharmacometabolomic research. bioivt.comnih.govfrontiersin.org
Biochemical and Molecular Investigations of Galanthaminone
Enzyme Inhibition Profiles of Galanthaminone in Cholinesterase Systems
Research has explored the capacity of galanthaminone to inhibit cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play crucial roles in the hydrolysis of acetylcholine (B1216132), a key neurotransmitter.
In Vitro Cholinesterase Inhibition Kinetics and Selectivity
Studies have investigated the in vitro kinetics and selectivity of galanthaminone's inhibitory action on cholinesterases. Galanthaminone is described as a competitive and reversible inhibitor of acetylcholinesterase (AChE). medchemexpress.comarctomsci.com
While detailed kinetic parameters (such as Ki values) specifically for galanthaminone's interaction with cholinesterases are less extensively reported compared to its close relative, galantamine, its inhibitory activity has been noted. Galantamine, for instance, shows potent enzyme inhibition and a reported 50-fold selectivity for acetylcholinesterase over butyrylcholinesterase in vitro. nih.gov One study indicated that galanthaminone did not differ significantly from galantamine in its in vitro effect on erythrocyte acetylcholinesterase, although epigalanthamine, a diastereomer of galantamine, was significantly less potent. nih.gov
Interactive Table 1: In Vitro Cholinesterase Inhibition Activity (Illustrative based on related compounds)
| Compound | Target Enzyme | Inhibition Type | Selectivity (AChE vs BChE) | Notes |
| Galanthaminone | AChE | Competitive, Reversible medchemexpress.comarctomsci.com | Not explicitly quantified in available sources for galanthaminone | Inhibitory activity noted. nih.gov |
| Galantamine | AChE, BChE | Reversible, Competitive researchgate.net | ~50-fold for AChE over BChE nih.gov | Potent inhibitor of AChE. nih.gov |
| Epigalanthamine | AChE | - | - | Less potent than galantamine. nih.gov |
Comparative Studies with Galantamine and Other Cholinesterase Inhibitors
Comparisons between galanthaminone and galantamine highlight their structural similarity and related biological activities. Galantamine is a well-established acetylcholinesterase inhibitor used clinically. researchgate.netnih.gov While galanthaminone itself is noted as an AChE inhibitor, comparative studies specifically detailing its potency and selectivity relative to galantamine and other inhibitors like donepezil (B133215) or rivastigmine (B141) at a granular level in readily available research are limited. nih.govd-nb.info However, one study indicated that galanthaminone's in vitro effect on erythrocyte AChE was not significantly different from galantamine. nih.gov Galantamine has been shown to be more selective for AChE than BChE. nih.govresearchgate.net Other cholinesterase inhibitors exhibit varying degrees of potency and selectivity towards AChE and BChE. d-nb.info
Molecular Interactions of Galanthaminone with Protein Targets and Receptors in Research Models
Beyond cholinesterase inhibition, investigations have explored the molecular interactions of galanthaminone with other protein targets and receptors, particularly in the context of research models.
Binding Studies and Allosteric Modulation Investigations
Galanthaminone has been identified as an allosteric ligand at nicotinic acetylcholine receptors (nAChRs). medchemexpress.comarctomsci.com Allosteric modulation involves binding to a site distinct from the primary orthosteric binding site, influencing the receptor's response to its primary ligand. mdpi.commdpi.com Galanthaminone has shown activity in modulating nicotinic cholinergic receptors on cholinergic neurons to increase acetylcholine release. medchemexpress.comarctomsci.com
Galantamine, the reduced form of galanthaminone, is a known allosteric potentiating ligand (APL) of certain human nicotinic acetylcholine receptor subtypes, including alpha 3 beta 4, alpha 4 beta 2, and alpha 6 beta 4 in research models. researchgate.net This allosteric action is distinct from its cholinesterase inhibition and is believed to contribute to its therapeutic effects. researchgate.netnih.gov While galanthaminone is noted as an allosteric ligand of nAChRs, detailed binding studies and allosteric modulation kinetics specifically for galanthaminone across various receptor subtypes are less documented in the provided sources compared to galantamine.
Interactive Table 2: Allosteric Modulation Activity (Illustrative based on related compound)
| Compound | Target Receptor | Type of Modulation | Notes |
| Galanthaminone | Nicotinic Acetylcholine Receptors medchemexpress.comarctomsci.com | Allosteric Ligand medchemexpress.comarctomsci.com | Modulates receptors to increase acetylcholine release. medchemexpress.comarctomsci.com |
| Galantamine | Nicotinic Acetylcholine Receptor subtypes (e.g., α3β4, α4β2, α6β4) researchgate.net | Positive Allosteric Modulator (APL) researchgate.net | Potentiates agonist responses. researchgate.net |
Structural Basis of Ligand-Target Interactions
Understanding the structural basis of how galanthaminone interacts with its protein targets, particularly cholinesterases and nicotinic acetylcholine receptors, is crucial for elucidating its mechanism of action. Molecular docking and structural studies have been employed to investigate the binding modes of related compounds like galantamine to acetylcholinesterase. mdpi.comspringernature.com These studies often involve analyzing interactions within the enzyme's active site and potentially peripheral sites. springernature.comfrontiersin.org
For galantamine, structural studies have provided insights into its binding within the catalytic gorge of acetylcholinesterase. springernature.com Given the structural relationship between galanthaminone and galantamine, it is plausible that galanthaminone interacts with similar residues within the cholinesterase active site, although specific high-resolution structural data for galanthaminone-enzyme complexes were not prominently featured in the search results. Molecular modeling techniques are valuable tools for predicting ligand-protein interactions and the structural basis of binding. mdpi.commdpi.comnih.govu-strasbg.frsmu.edunih.gov
Cellular and Subcellular Localization Studies of Galanthaminone in Research Models
Compound Names and PubChem CIDs
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Galanthaminone and Its Analogues
SAR of Galanthaminone Derivatives for Biochemical Activity
The SAR of galanthamine (B1674398) derivatives, including galanthaminone, has been extensively studied, primarily focusing on their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes involved in neurotransmission researchgate.netnih.govnih.govnih.govnih.govscielo.brmdpi.com.
Correlation of Structural Modifications with Enzyme Inhibition Potency
Modifications to the galanthamine scaffold have revealed key structural determinants of cholinesterase inhibition potency. Studies on dimeric galanthamine derivatives, linked by alkylene chains, have shown that the length and nature of the linker significantly influence AChE inhibitory activity nih.gov. Some heterodimeric galanthamine-galanthaminium salts were found to be more potent inhibitors of AChE than galanthamine itself nih.gov.
Investigations into galantamine-camphane hybrids demonstrated that the designed hybrids with linkers of different lengths, when docked into AChE, showed that the highest-scored compounds exhibited significantly better inhibition than galantamine nih.gov. The camphane (B1194851) fragment of the best binders occupied a region proximal to the peripheral anionic site (PAS) of AChE nih.gov.
Peptide-norgalanthamine hybrid molecules have also been synthesized and evaluated for AChE inhibitory activity. Some of these hybrid molecules demonstrated better in vivo AChE inhibitory activity in the brain compared to galanthamine nih.gov.
Studies on nitrogenous progesterone (B1679170) derivatives, compared to galantamine as a standard, showed varying degrees of AChE and BChE inhibition, indicating that structural features of these steroids also contribute to anticholinesterase activity nih.gov.
Here is a table summarizing some findings on the inhibitory activity of galanthamine and selected derivatives:
| Compound | AChE IC₅₀ (µg/mL) | BChE IC₅₀ (µg/mL) | Reference |
| Galanthamine | 1.33 ± 0.11 | 37.69 ± 2.93 | researchgate.net |
| N-norgalanthamine | 2.42 ± 0.16 | 20.87 ± 1.01 | researchgate.net |
| Galanthaminone | Not significantly different from epigalanthamine | Not specified | nih.gov |
| Epigalanthamine | 130-times less potent than galanthamine | Not specified | nih.gov |
Note: IC₅₀ values can vary depending on the source of the enzyme and experimental conditions. The table presents data from specific studies.
Impact of Stereochemistry on Biological Activity
Stereochemistry plays a critical role in the biological activity of chiral molecules like galanthamine and its derivatives semanticscholar.orgsolubilityofthings.com. The spatial arrangement of atoms can significantly influence how a compound interacts with its biological target, such as an enzyme semanticscholar.orgsolubilityofthings.com.
A study comparing galanthamine, its diastereomer epigalanthamine, and the ketone galanthaminone on human cholinesterases found that epigalanthamine was significantly less potent in inhibiting AChE in vitro than galanthamine nih.gov. Galanthaminone did not show a significant difference in potency compared to epigalanthamine nih.gov. This highlights the importance of the stereochemical configuration at specific centers for optimal enzyme interaction and inhibitory activity nih.gov. Knowledge of the relative and absolute configuration of compounds like galanthamine is crucial due to the potential for significantly different biological activities among stereoisomers semanticscholar.org.
Computational Chemistry and Cheminformatics Approaches in Galanthaminone SAR/SPR
Computational chemistry and cheminformatics methods are powerful tools used to complement experimental SAR/SPR studies, providing insights into molecular interactions and predicting biological activity and physicochemical properties nih.govresearchgate.net.
Molecular Docking and Dynamics Simulations
Molecular docking is a widely used technique to predict the binding mode and affinity of a ligand to a protein target nih.govnih.govnih.govnih.govresearchgate.netresearchgate.netspringernature.comnih.govresearchgate.netresearchgate.netrsc.orgresearchgate.netfrontiersin.org. In the context of galanthaminone and its analogues, molecular docking has been extensively applied to study their interactions with cholinesterases, particularly AChE nih.govnih.govmdpi.comnih.govresearchgate.netspringernature.comnih.gov.
Docking simulations have been performed using various software and protocols to predict the binding scores and interactions of galanthamine derivatives with the active site and peripheral anionic site of AChE mdpi.comnih.govresearchgate.netspringernature.comnih.gov. These studies aim to understand how different structural modifications affect the binding pose and interactions, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues in the enzyme's binding gorge mdpi.comresearchgate.net. For example, docking studies have suggested that inhibitory activity is exerted by binding to the active site of the enzyme nih.gov. An optimized docking protocol for galanthamine derivatives binding to AChE showed a moderate correlation between experimental affinities (pIC₅₀ values) and docking scores researchgate.net.
Molecular dynamics (MD) simulations provide a more dynamic view of the protein-ligand complex over time, allowing for the study of stability and conformational changes nih.govresearchgate.netnih.govrsc.orgresearchgate.net. MD simulations have been used to confirm the stable binding of promising galanthamine-like molecules to AChE and to study their interactions with key active site residues nih.govresearchgate.net. These simulations can provide valuable information on the flexibility of the binding site and the dynamics of the ligand-protein interactions researchgate.net.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that correlate structural descriptors of a set of compounds with their biological activity wikipedia.orgresearchgate.netnih.govnih.govchemrxiv.orgnih.gov. These models can then be used to predict the activity of new, untested compounds researchgate.net.
QSAR modeling has been applied to galanthamine derivatives and other cholinesterase inhibitors to identify the molecular features that are most important for inhibitory potency mdpi.comresearchgate.netresearchgate.net. These models often utilize various molecular descriptors, including physicochemical properties, electronic features, and topological indices researchgate.netnih.govnih.gov.
Studies have used QSAR alongside docking to analyze the relationship between structural features and AChE inhibition mdpi.comresearchgate.net. While the search results did not provide specific QSAR models directly for galanthaminone, the principles and applications of QSAR to related galanthamine derivatives are well-documented, indicating its relevance in understanding the SAR within this class of compounds mdpi.comresearchgate.netresearchgate.net. QSAR models can help in predicting the biological activities of new molecules and refining synthetic targets researchgate.net.
Similarly, Quantitative Structure-Property Relationship (QSPR) models correlate structural descriptors with physicochemical properties researchgate.netnih.govnih.gov. While less directly addressed for galanthaminone in the provided search results, QSPR is a related approach that can be used to predict properties relevant to drug development, such as solubility and lipophilicity, based on chemical structure researchgate.netnih.gov. These properties are crucial for the pharmacokinetic profile of a compound.
Advanced Analytical Methodologies for Galanthaminone Quantification in Research
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems for Galanthaminone Analysis
HPLC is a widely applied technique for the separation and quantification of galanthaminone in complex samples. researchgate.netdergipark.org.trresearchgate.netijrpc.comnih.gov The choice of detection system coupled with HPLC is critical and depends on the nature of the sample and the required sensitivity.
UV-Visible and Photodiode Array Detection
UV-Visible (UV-Vis) detection is a common method for detecting galanthaminone after HPLC separation, leveraging the compound's chromophores that absorb light in the UV-Vis spectrum. researchgate.netdergipark.org.trresearchgate.netijrpc.comijpras.com Studies have reported using UV detection at wavelengths such as 287 nm, 289 nm, 224 nm, 230 nm, and 280 nm for galanthamine (B1674398) and related compounds. researchgate.netdergipark.org.trijrpc.comijpras.comjocpr.com Photodiode array (PDA) detection offers the advantage of capturing full UV-Vis spectra across a separation, allowing for peak purity assessment and the simultaneous detection of multiple compounds with different absorption maxima. researchgate.net Research has utilized HPLC coupled with DAD for the quantitative analysis of galanthamine and other alkaloids in plant extracts. researchgate.net
Fluorescence Detection and Derivatization Techniques
Fluorescence detection provides higher sensitivity and selectivity compared to UV-Vis detection for compounds that exhibit native fluorescence or can be derivatized to become fluorescent. Galanthamine has been shown to exhibit fluorescence, with reported excitation and emission wavelengths at 282 nm and 607 nm, respectively. researchgate.netresearchgate.net For compounds with low native fluorescence, derivatization techniques can be employed to introduce a fluorescent tag. Research has described the use of fluorescence derivatization with reagents such as dansyl chloride for the quantitative determination of galanthamine in biological matrices, significantly enhancing detection sensitivity. researchgate.netnih.gov The reaction conditions for derivatization, such as reaction time and pH, are optimized to ensure efficient labeling. researchgate.netnih.gov
Mass Spectrometry (MS) and Tandem MS (MS/MS) Approaches
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), offers high sensitivity, selectivity, and structural information, making it a powerful tool for galanthaminone analysis in complex research samples. researchgate.netresearchgate.netnih.govnih.govscirp.orgscirp.org LC-MS and LC-MS/MS methods have been developed and validated for the quantification of galanthamine in various matrices, including plasma and plant extracts. researchgate.netnih.govnih.govscirp.orgscirp.org These methods often utilize electrospray ionization (ESI) in positive-ion mode. nih.govnih.gov Tandem MS allows for the selection of specific precursor ions and monitoring of characteristic fragmentation patterns, providing high specificity for galanthaminone even in the presence of interfering substances. researchgate.netnih.govscirp.orgscirp.org Multiple reaction monitoring (MRM) is commonly employed in LC-MS/MS for highly sensitive and selective quantification, monitoring specific transitions of the protonated molecule and its fragments. researchgate.netnih.govscirp.orgscirp.org
Capillary Electrophoresis (CE) and Microchip-Based Systems for Galanthaminone Research
Capillary electrophoresis (CE) is an alternative separation technique that offers high separation efficiency and can be coupled with various detectors, including UV-Vis and mass spectrometry. researchgate.netnih.govnih.govresearchgate.net CE methods, such as capillary zone electrophoresis (CZE), have been developed for the analysis of galanthamine in plant extracts and pharmaceutical formulations. researchgate.netnih.gov CE provides a different selectivity profile compared to HPLC, which can be advantageous for separating compounds with similar physicochemical properties. nih.gov CE-MS coupling has also been applied in the impurity profiling of galanthamine hydrobromide, providing valuable data for identification and structural elucidation. nih.gov While the search results mention CE for galantamine, specific details on microchip-based systems for galanthaminone research were not prominently found.
Nuclear Magnetic Resonance (NMR) and Other Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation and purity assessment of organic compounds like galanthaminone. researchgate.netnih.gov NMR provides detailed information about the connectivity and spatial arrangement of atoms within the molecule. Various NMR techniques, including 1D and 2D experiments, can be applied to confirm the structure of isolated galanthaminone or to assess the purity of synthesized or extracted samples. researchgate.net Other spectroscopic techniques, such as infrared (IR) and mass spectrometry (MS), are also valuable for structural confirmation and provide complementary information to NMR. researchgate.netnih.gov Spectroscopic methods have been used in the isolation and structural elucidation of galanthamine from plant sources. nih.govturkjps.org
Method Validation and Quality Control in Galanthaminone Research Analysis
Rigorous method validation and quality control are essential to ensure the reliability and accuracy of analytical results in galanthaminone research. dergipark.org.trijrpc.comijpras.comnih.govnih.govnih.govnih.govturkjps.orglookchem.comfrontiersin.org Validation parameters typically assessed include linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ). dergipark.org.trijrpc.comijpras.comnih.govnih.govnih.govnih.govturkjps.org Linearity is established by demonstrating a proportional relationship between the analyte concentration and the detector response over a defined range. dergipark.org.trijrpc.comijpras.comnih.govnih.govnih.govscirp.org Accuracy is assessed by analyzing samples with known concentrations and determining the recovery of the analyte. dergipark.org.trijrpc.comnih.govnih.gov Precision evaluates the reproducibility of the method under the same conditions (intra-day precision) and over different days (inter-day precision). dergipark.org.trijrpc.comnih.govnih.govscirp.org Selectivity ensures that the method can accurately measure galanthaminone in the presence of other components in the sample matrix. dergipark.org.trnih.gov LOD and LOQ represent the lowest concentrations that can be reliably detected and quantified, respectively. dergipark.org.trijpras.comnih.govnih.govscirp.orgturkjps.org Quality control procedures involve the regular analysis of control samples to monitor the performance of the validated method over time. lookchem.comfrontiersin.orgrroij.com Validation studies for galanthamine analysis methods are often conducted according to guidelines from regulatory bodies like the ICH. ijrpc.comijpras.comnih.gov
Sensitivity, Selectivity, and Robustness Assessments
Analytical method validation is a critical process to ensure that a method is suitable for its intended purpose. Key parameters assessed during validation include sensitivity, selectivity, and robustness elementlabsolutions.com.
Sensitivity: Sensitivity refers to the ability of a method to detect and quantify the analyte at low concentrations. For galanthaminone analysis, particularly in biological samples, high sensitivity is often required due to potentially low endogenous levels or concentrations resulting from metabolic processes. The limit of detection (LOD) and limit of quantification (LOQ) are common measures of sensitivity dergipark.org.trijrpr.com. For example, in studies quantifying related compounds like galantamine, LC-MS/MS methods have demonstrated low LOQs in the ng/mL range in plasma researchgate.net. While specific LOQ values for galanthaminone itself in biological matrices were not extensively detailed in the search results, the methodologies applied to galantamine, a closely related compound, suggest that similar sensitive approaches like LC-MS/MS would be necessary and capable of achieving low detection limits for galanthaminone.
Selectivity: Selectivity (or specificity) is the ability of an analytical method to unequivocally assess the analyte in the presence of other components in the sample matrix, such as impurities, degradation products, or endogenous substances elementlabsolutions.com. Given that galanthaminone is a metabolite of galantamine and may coexist with the parent drug and other related compounds, achieving high selectivity is paramount to avoid interference and ensure accurate quantification ijrpr.com. Chromatographic separation plays a key role in selectivity, separating galanthaminone from other components before detection. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), further enhances selectivity by monitoring specific mass transitions characteristic of galanthaminone, minimizing interference from co-eluting compounds organomation.comnih.gov. Studies on galantamine analysis highlight the importance of selective methods, with some achieving good separation from impurities and demonstrating peak purity ijrpr.comjocpr.com.
Robustness: Robustness is a measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage elementlabsolutions.comfao.org. Assessing robustness involves evaluating the impact of minor changes in factors such as mobile phase composition, flow rate, column temperature, or different analytical columns on the method's performance elementlabsolutions.comjocpr.com. A robust method yields consistent results despite these small variations, which is essential for reliable quantification in routine research or clinical settings. While specific robustness data for galanthaminone quantification methods were not prominently featured, validation studies for related compounds like galantamine have demonstrated method ruggedness and robustness through evaluating the impact of small changes in parameters jocpr.com.
Application in Complex Biological Matrices (e.g., plasma, urine, tissue extracts)
Quantifying galanthaminone in biological matrices such as plasma, urine, and tissue extracts presents significant analytical challenges due to the complexity of these matrices. Biological samples contain a myriad of endogenous compounds (e.g., proteins, lipids, salts) that can interfere with the analysis, affecting sensitivity, selectivity, and accuracy wisdomlib.orglongdom.orguab.edu.
Sample preparation is a crucial step to isolate and concentrate the analyte while removing interfering substances from the biological matrix longdom.orguab.edu. Common sample preparation techniques used for the analysis of related compounds in biological fluids include liquid-liquid extraction (LLE) and solid-phase extraction (SPE) researchgate.netuab.eduresearchgate.netnih.gov. Protein precipitation is another method, particularly useful for high-protein matrices like plasma and serum uab.edunih.gov. The choice of sample preparation method depends on the specific biological matrix, the concentration of the analyte, and the chosen analytical technique uab.edu.
Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques widely applied for the quantification of analytes, including metabolites, in complex biological samples longdom.orgnih.govmeasurlabs.com. LC-MS/MS is often preferred for its high sensitivity, selectivity, and ability to handle a wide range of compounds organomation.comnih.govnih.gov. It has been successfully applied for the quantification of galantamine and its metabolites in plasma and urine researchgate.netnih.govresearchgate.net. GC-MS is also utilized for the analysis of metabolites in biological samples, offering high sensitivity and specificity, particularly for volatile or semi-volatile compounds thermofisher.comazolifesciences.commdpi.com.
Research findings on the quantification of galantamine and its metabolites in biological matrices highlight the applicability of these methods. For instance, studies have reported LC-MS/MS methods for galantamine in human plasma with good linearity, accuracy, and precision over a specific concentration range researchgate.net. Minor galanthaminone plasma levels have been detected using reversed-phase HPLC researchgate.net. Urinary recovery of galantamine and its metabolites has also been assessed researchgate.net.
Analyzing galanthaminone in tissue extracts poses additional challenges compared to plasma or urine due to the diverse composition and structure of different tissues kcasbio.com. Tissue homogenization is typically required before extraction and analysis kcasbio.com. Despite the complexities, analytical methods like HPLC-MS have been shown to be sensitive enough to detect drugs intracellularly and in tissues nih.gov.
The development and validation of analytical methods for galanthaminone in biological matrices require careful consideration of matrix effects, which can suppress or enhance the analyte signal nih.govlongdom.orguab.edu. Using appropriate internal standards, particularly stable isotopically labeled standards, can help mitigate matrix effects and improve the accuracy and reproducibility of the quantification researchgate.netuab.edu.
Interactive Data Tables:
While specific quantitative data solely focused on galanthaminone from the search results are limited, the methodologies and validation parameters for galantamine, a closely related compound and its precursor, provide relevant context for the analytical approaches applicable to galanthaminone. The following tables present illustrative data points related to the analytical methods discussed, primarily drawn from studies on galantamine due to the direct availability of such data in the search results.
Table 1: Illustrative Analytical Method Performance Parameters (Based on Galantamine Studies)
| Analytical Technique | Matrix | Linearity Range | LOQ | Recovery (%) | Precision (RSD%) | Reference |
| LC-MS/MS | Plasma | 0.5-100 ng/mL | 0.5 ng/mL | Not specified | < 8% (RSD) | researchgate.net |
| LC-MS/MS | Plasma | 4-240 ng/mL | 4 ng/mL | Not specified | Not specified | researchgate.net |
| HPLC-UV | Tablet | 100-1000 µg/mL | Not specified | 99.8 ± 0.13 | < 2.0% | jocpr.com |
| HPLC-UV | Tablet | 20-80 µg/mL | Not specified | Not specified | < 2.0% | jocpr.com |
| GC-MS | Plant | 15-800 µ g/sample | Not specified | > 95% | < 3% | nih.gov |
| HPLC-Fluorescence | Plasma, Urine | 125-2000 ng/mL | 18.81-212.97 ng/mL | 95.78 (Plasma), 95.15 (Urine) | 0.04-0.56% (Plasma), 0.13-0.59% (Urine) | researchgate.net |
Table 2: Sample Preparation Techniques for Biological Matrices (Applied to Related Compounds)
| Biological Matrix | Sample Preparation Technique | Notes | Reference |
| Plasma | Liquid-Liquid Extraction | Used with various solvents | researchgate.netresearchgate.net |
| Plasma | Protein Precipitation | Simple, fast, low cost | uab.edunih.gov |
| Urine | Liquid-Liquid Extraction | researchgate.net | |
| Tissue Extracts | Homogenization followed by extraction | Requires optimization based on tissue type | kcasbio.comnih.gov |
These tables illustrate the types of analytical methods and sample preparation strategies employed for quantifying galantamine and related compounds in various matrices. Similar approaches, with specific optimization for galanthaminone, would be applicable for its quantification in research studies.
Emerging Research Applications and Future Perspectives for Galanthaminone
Galanthaminone as a Biochemical Probe in Cholinergic System Research
Galanthaminone functions as an acetylcholinesterase (AChE) inhibitor. biosynth.comfishersci.co.uk By binding to the active site of the AChE enzyme, it prevents the breakdown of acetylcholine (B1216132), thereby increasing its availability at neuronal synapses. biosynth.com This action enhances cholinergic transmission in the brain, which is relevant to cognitive function. biosynth.com In a scientific context, Galanthaminone serves as a compound for studying the modulation of neurotransmitter activity and supports research focused on enzyme inhibition and neurochemical modulation. biosynth.com Studies involving cholinergic neurons, which are crucial for cognitive functions like learning and attention, utilize biochemical tools to understand their activity patterns in both normal and diseased states. frontiersin.org The cognitive deficits observed in Alzheimer's patients, for instance, show a strong correlation with the extent of cholinergic cell loss. frontiersin.org Galanthaminone's inhibitory activity on AChE makes it a valuable probe for investigating the complexities of cholinergic signaling in these contexts. biosynth.comfishersci.co.uk
Investigation of Galanthaminone's Role in Disease Biomarker Discovery (e.g., Hepatocellular Carcinoma Prognosis)
Research is exploring the potential of Galanthaminone and related compounds as biomarkers for disease. While Galanthaminone itself is being investigated, the GALAD score, which includes factors like gender, age, alpha-fetoprotein (AFP), AFP-L3, and des-gamma-carboxy prothrombin, has shown promise as a diagnostic and prognostic tool for hepatocellular carcinoma (HCC). mdpi.comnih.gov Studies have indicated that a high GALAD score is associated with decreased survival in HCC patients. mdpi.com The score has demonstrated effectiveness in early HCC diagnosis and has higher sensitivity compared to individual parameters for both early and advanced tumors. mdpi.com For predicting HCC staging, the GALAD score has shown an area under the curve (AUC) of 0.868. nih.gov Its performance in predicting 1-year mortality of HCC was also noted, with an AUC of 0.711. nih.gov Although the direct role of Galanthaminone as a component of the GALAD score or as an independent HCC biomarker requires further elucidation, the broader research in identifying molecular biomarkers for various diseases, including neurological disorders, highlights the potential for natural compounds like alkaloids to serve in diagnostic and prognostic capacities. frontiersin.orgcolab.wsmdpi.comnih.govalzdiscovery.org
Table 1: Performance of GALAD Score in HCC Diagnosis and Prognosis
| Metric | AUC | 95% Confidence Interval | Comparison to AFP (AUC) | Comparison to AFP-L3 (AUC) | Comparison to PIVKA-II (AUC) |
| Predicting HCC Staging | 0.868 | 0.80-0.93 | Significantly Higher (0.753) | Significantly Higher (0.706) | As good as (0.897) |
| Predicting 1-year Mortality | 0.711 | 0.60-0.82 | Better than (0.541) | - | As good as (0.736) |
| Detecting Aggressive Features | 0.839 | 0.75-0.92 | Significantly Outperformed (0.761) | Significantly Outperformed (0.697) | Trend of Superiority (0.772) |
Synthetic Biology and Metabolic Engineering for Sustainable Galanthaminone Production and Diversification
The primary source of Galanthaminone and its related alkaloid, galantamine, is extraction from natural plant populations, particularly daffodils. biosynth.comfrontiersin.org The variable levels of these alkaloids in plants restrict large-scale pharmaceutical applications. nih.gov This has led to significant interest in synthetic biology and metabolic engineering as alternative approaches for sustainable and scalable production. frontiersin.orgnih.govbiorxiv.org Reconstructing the biosynthetic pathways of plant-derived natural products in microbial or plant systems offers a promising avenue for efficient production, reducing reliance on native plant sources. frontiersin.org The elucidation of the biosynthetic pathway of galantamine, which involves precursors like 4′-O-methylnorbelladine and enzymes such as cytochrome P450 and NtNMT1, provides a foundation for engineering its production. frontiersin.orgfrontiersin.org Metabolic engineering involves modifying the metabolic pathways of microorganisms to optimize the production of specific compounds. scitechnol.com This can involve identifying and assembling the genes involved in the synthesis pathway and optimizing the pathway to increase titers and yield. mdpi.com While challenges remain in achieving industry-scale biomanufacturing of therapeutic alkaloids, the potential for faster production cycles, a more reliable supply chain, and reduced environmental impact compared to traditional methods makes synthetic biology and metabolic engineering crucial for the future of Galanthaminone production and the generation of related alkaloids with potential therapeutic value. frontiersin.orgbiorxiv.orgfrontiersin.orgmdpi.comfusion-conferences.com
Exploration of Novel Biological Activities of Galanthaminone and its Derivatives in Preclinical Research Models
Beyond its known role as an AChE inhibitor, research is exploring novel biological activities of Galanthaminone and its derivatives in preclinical models. Derivatives of galantamine, which is closely related to Galanthaminone, have been synthesized and investigated for their effects. nih.govnih.govresearchgate.net For example, new hybrid peptide-norgalantamine molecules have shown significantly lower toxicity compared to galantamine while retaining AChE inhibitory activity. nih.govnih.gov Some derivatives have demonstrated better AChE inhibitory activity in the brain than galantamine in preclinical studies. nih.gov Furthermore, these derivatives have shown antioxidant activity, increasing catalase enzyme activity and, in some cases, glutathione (B108866) levels. nih.gov Preclinical studies on galantamine have also revealed neuroprotective properties and the ability to improve cognitive performance. researchgate.net The exploration of novel activities extends to investigating effects on oxidative stress, neuroinflammation, and other pathways implicated in neurodegenerative diseases. mdpi.comphcogcommn.orgresearchgate.netmdpi.com This research aims to identify derivatives with improved efficacy, reduced toxicity, and potentially novel mechanisms of action for the treatment of various conditions. nih.govnih.govresearchgate.netmdpi.com
Table 2: Preclinical Findings on Galantamine Derivatives
| Compound Class | AChE Inhibition (In vitro/In vivo) | Toxicity (vs. Galantamine) | Other Activities Explored | Key Findings |
| Hybrid Peptide-Norgalanthamine | Demonstrated (In vivo) | ~100 times lower nih.govnih.gov | Antioxidant | Retained AChE inhibition, increased catalase activity, potential for increased GSH. nih.gov |
| N-substituted derivatives | Explored (In vitro) | - | - | Correlation between docking scores and pIC50 values for AChE binding. researchgate.net |
Interdisciplinary Research Synergies in Galanthaminone Studies
Advancing the understanding and application of Galanthaminone necessitates interdisciplinary collaboration. Research into natural products like Galanthaminone bridges traditional plant sciences with modern pharmacology, biochemistry, and molecular biology. frontiersin.orgfrontiersin.orgresearchgate.net The investigation of its potential as a biomarker involves clinical research, genetics, proteomics, and data science for analysis and interpretation. mdpi.comfrontiersin.orgcolab.wsmdpi.comnih.govalzdiscovery.org The development of sustainable production methods through synthetic biology and metabolic engineering requires expertise in microbiology, genetics, biochemistry, and bioprocess engineering. frontiersin.orgnih.govbiorxiv.orgscitechnol.commdpi.comfusion-conferences.com Furthermore, exploring novel biological activities and therapeutic applications involves collaborations between chemists synthesizing new derivatives, pharmacologists evaluating their effects in preclinical models, and neuroscientists studying their impact on the nervous system. nih.govnih.govresearchgate.netmdpi.comphcogcommn.orgmdpi.com The complexity of diseases like Alzheimer's and hepatocellular carcinoma, where Galanthaminone and related compounds are being studied, inherently demands integrated approaches across various medical and scientific disciplines to facilitate discovery, translation, and the development of effective interventions. researchgate.netfrontiersin.orgualberta.cauga.edumdpi.com
Q & A
Q. What are the established methods for synthesizing and characterizing Galanthaminone in laboratory settings?
Galanthaminone synthesis typically involves bromination, oxidation, and reduction steps. For example, brominated intermediates like 6-bromo-3,4-dimethoxybenzaldehyde are synthesized and further oxidized to form the final compound . Characterization relies on high-resolution nuclear magnetic resonance (NMR) spectroscopy (e.g., J = 24/s coupling constants for structural confirmation) and high-performance liquid chromatography (HPLC) for purity assessment (>98% purity is standard) .
Q. Table 1: Common Analytical Techniques for Galanthaminone
Q. How is Galanthaminone utilized in preclinical studies of Alzheimer’s disease?
Galanthaminone acts as a competitive, reversible acetylcholinesterase (AChE) inhibitor, increasing synaptic acetylcholine levels. Preclinical studies use in vitro enzyme inhibition assays (e.g., Ellman’s method) with IC₅₀ values typically ≤1 μM, and in vivo models like scopolamine-induced memory impairment in rodents . Doses range from 1–5 mg/kg intraperitoneally, with cognitive improvements measured via Morris water maze or passive avoidance tests .
Advanced Research Questions
Q. How can researchers resolve contradictory pharmacokinetic (PK) data for Galanthaminone across species?
Contradictions in PK data (e.g., plasma half-life variability between rodents and primates) require meta-analytical approaches. Use the I² statistic to quantify heterogeneity (>50% indicates significant variability) and subgroup analyses to identify species-specific metabolic pathways (e.g., rapid conversion to epigalanthamine in mice vs. slower metabolism in primates) . Adjust for covariates like hepatic enzyme activity using multivariate regression .
Q. What experimental design considerations optimize Galanthaminone’s efficacy in neuroprotection studies?
Key factors include:
- Dose-Response Curves : Test concentrations from 0.1–10 μM in neuronal cell lines (e.g., SH-SY5Y) to avoid off-target effects at high doses .
- Combination Therapies : Pair with antioxidants (e.g., melatonin) to mitigate oxidative stress, as shown in co-treatment models reducing Aβ toxicity by 40% .
- Endpoint Selection : Use biomarkers like AChE activity (measured spectrophotometrically at 412 nm) and tau phosphorylation (Western blot) .
Q. How should researchers address discrepancies in reported IC₅₀ values for Galanthaminone’s AChE inhibition?
Discrepancies may arise from assay conditions (e.g., pH, substrate concentration). Standardize protocols per the Cochrane Handbook:
Q. What strategies are effective for analyzing Galanthaminone’s role in modulating gut microbiota-immunotherapy interactions?
In oncology models, Galanthaminone’s synergy with gut bacteria (e.g., Actinomyces_sp_ICM47) enhances anti-PD-1 therapy efficacy. Use multi-omics approaches:
- 16S rRNA Sequencing : Identify bacterial taxa correlated with Galanthaminone metabolism.
- Metabolomics : Quantify fecal galanthaminone and its metabolites (e.g., galanthaminone peak at 0.25–0.5 mcg/mL in plasma ).
- Survival Analysis : Apply Kaplan-Meier curves and Cox proportional hazards models to assess median progression-free survival (PFS: 15.18 vs. 9.33 months; p = 0.029) .
Q. How can researchers critically evaluate contradictory findings in Galanthaminone’s neuroprotective vs. cytotoxic effects?
Systematic reviews (PRISMA guidelines) and in silico docking studies (e.g., AutoDock Vina) help clarify mechanism-specific effects. For example:
- Neuroprotection : AChE inhibition (Ki = 0.8 nM) reduces Aβ plaque formation .
- Cytotoxicity : High doses (>50 μM) induce ROS generation in primary neurons. Validate via MTT assays and ROS probes (e.g., DCFH-DA) .
Methodological Guidance
Q. What statistical methods are recommended for analyzing heterogeneity in Galanthaminone studies?
- Higgins’ I² : Quantify heterogeneity (e.g., I² > 75% indicates high variability in meta-analyses) .
- Random-Effects Models : Account for between-study variance when pooling data from diverse experimental setups .
- Sensitivity Analysis : Exclude outliers (e.g., studies using non-standardized AChE sources) to assess robustness .
Q. How should researchers document experimental protocols for reproducibility?
Follow the Truman State University Chemistry Guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
